

DPM-1001 Trihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143

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An In-depth Technical Guide on the Core Properties and Methodologies Associated with **DPM-1001 Trihydrochloride** for Researchers, Scientists, and Drug Development Professionals.

DPM-1001 trihydrochloride is a potent, orally active, and non-competitive allosteric inhibitor of Protein-Tyrosine Phosphatase 1B (PTP1B).^{[1][2][3]} As an analog of the natural compound trodusquemine (MSI-1436), DPM-1001 has garnered significant interest for its therapeutic potential in metabolic diseases such as diabetes and obesity, as well as in conditions associated with copper dysregulation, like Wilson's disease.^{[1][4][5]} This technical guide provides a comprehensive overview of DPM-1001, including its mechanism of action, key experimental data, and detailed protocols for its study.

Core Properties and Mechanism of Action

DPM-1001 exerts its primary pharmacological effect through the specific inhibition of PTP1B, a key negative regulator of insulin and leptin signaling pathways.^{[1][4]} By binding to an allosteric site on the enzyme, DPM-1001 prevents the dephosphorylation of the insulin receptor (IR) and Janus kinase 2 (JAK2), a critical component of the leptin receptor signaling cascade.^{[5][6]} This inhibition leads to enhanced downstream signaling, thereby improving glucose homeostasis and promoting satiety.^{[1][4]}

Notably, DPM-1001 also possesses potent copper-chelating properties, which contributes to its therapeutic potential in Wilson's disease, a genetic disorder characterized by toxic copper accumulation.^{[7][8]}

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **DPM-1001 trihydrochloride**.

Table 1: In Vitro Efficacy

Parameter	Value	Conditions	Reference
IC50 (PTP1B)	100 nM	30-minute pre-incubation with PTP1B (1-405)	[1] [2]
IC50 (PTP1B)	600 nM	No pre-incubation with PTP1B (1-405)	[1] [2]

Table 2: In Vivo Efficacy (Diet-Induced Obese Mice)

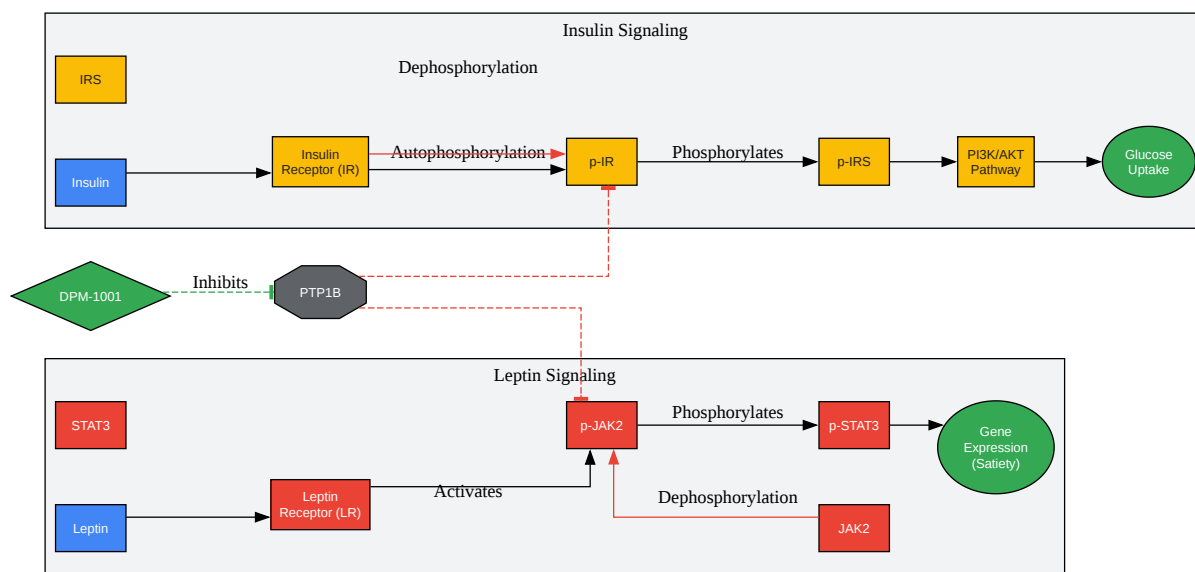
Parameter	Value	Dosage and Duration	Animal Model	Reference
Body Weight Reduction	~5%	5 mg/kg, once daily (oral or intraperitoneal) for 50 days	High-fat diet-fed mice	[1] [2]
Improvement in Glucose Tolerance	Significant	5 mg/kg, once daily for 50 days	High-fat diet-fed mice	[2]
Improvement in Insulin Sensitivity	Significant	5 mg/kg, once daily for 50 days	High-fat diet-fed mice	[2]

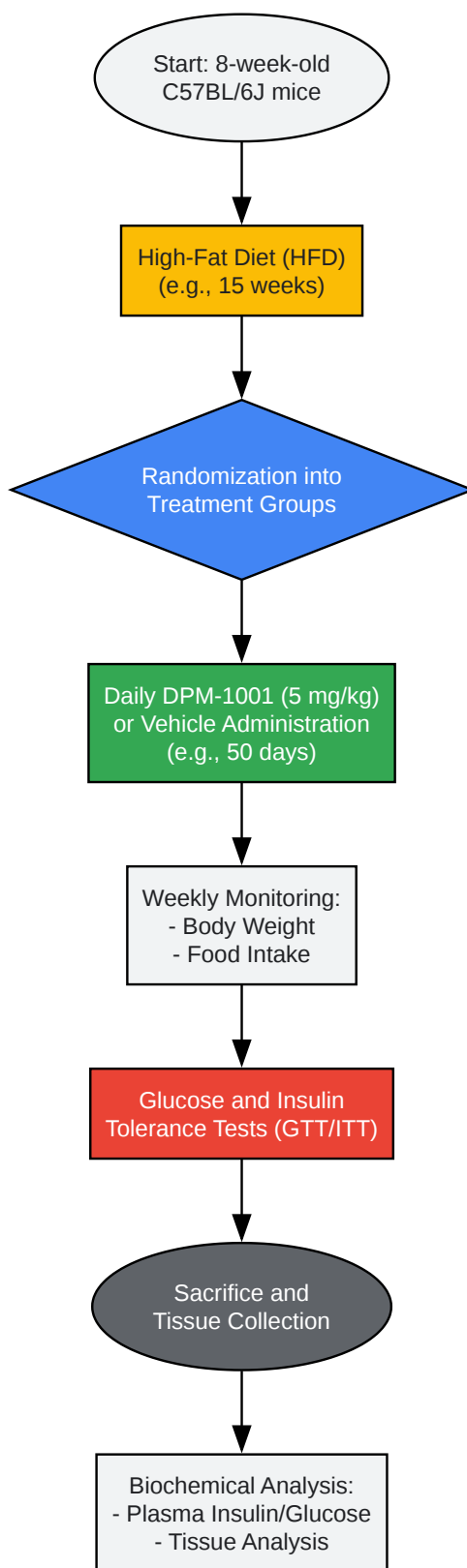
Table 3: In Vivo Efficacy (Wilson's Disease Mouse Model)

Parameter	Effect	Dosage and Duration	Animal Model	Reference
Liver Copper Levels	Lowered	5 mg/kg, once daily (intraperitoneal) for 2 weeks	Toxic milk mice (Atp7btx-j)	
Brain Copper Levels	Lowered	5 mg/kg, once daily (intraperitoneal) for 2 weeks	Toxic milk mice (Atp7btx-j)	
Fecal Copper Excretion	Increased	5 mg/kg, once daily (intraperitoneal) for 2 weeks	Toxic milk mice (Atp7btx-j)	

Signaling Pathways and Experimental Workflows

DPM-1001 Mechanism of Action in Insulin and Leptin Signaling





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